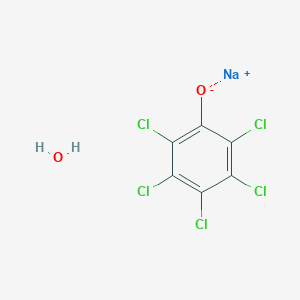

Pentachlorophenol sodium salt hydrate

Description

Evolution of Pentachlorophenol Derivatives in Environmental Science

Pentachlorophenol sodium salt hydrate (C₆Cl₅NaO·H₂O) emerged as a critical derivative of pentachlorophenol (PCP), a chlorinated aromatic compound first synthesized in the 1930s. Its development paralleled industrial demands for potent biocides, driven by PCP’s efficacy in wood preservation and pesticide formulations. Early studies highlighted its role in disrupting microbial electron transport chains, enabling broad-spectrum antimicrobial activity. However, the compound’s environmental persistence and toxicity soon became apparent, with degradation pathways involving microbial reductive dehalogenation and photolysis gaining attention.

The structural modification of PCP into its sodium salt hydrate enhanced water solubility, facilitating industrial applications such as cooling tower treatments and agricultural defoliants. Despite these advantages, the presence of toxic dioxin impurities in commercial formulations raised concerns about secondary environmental contamination. Research into bacterial degradation mechanisms, particularly by Sphingobium chlorophenolicum, revealed enzymatic pathways for converting this compound into less harmful metabolites like tetrachlorohydroquinone. These findings underscored the dual role of chlorophenol derivatives as both environmental pollutants and subjects of bioremediation innovation.

Historical Applications and Global Usage Patterns

From the 1930s to the 1980s, this compound dominated industrial markets as a cost-effective wood preservative, accounting for 90% of PCP consumption in North America. Its application extended to utility poles, railway ties, and construction timbers, where its oil-soluble formulations prevented fungal decay and insect infestation. Agricultural uses included pre-harvest defoliation of cotton and sugarcane, though these practices declined after regulatory scrutiny linked the compound to ecosystem toxicity.

Global production peaked in the 1970s, with the U.S. manufacturing 45 million pounds annually. However, regional disparities emerged: while Canada phased out non-wood preservative uses by 1981, developing nations continued agricultural applications into the 1990s. The sodium salt’s volatility and mobility in aquatic systems led to widespread detection in water supplies, with concentrations exceeding 5 μg/L in contaminated sites. By the 2000s, market shifts toward alternatives like chromated copper arsenate (CCA) and creosote reduced demand, though legacy contamination persists in landfills and Superfund sites.

Regulatory Evolution and International Control Actions

Regulatory frameworks for this compound evolved in response to mounting evidence of carcinogenicity and ecological harm. The U.S. EPA’s 1987 ban on non-wood uses marked a turning point, followed by its classification as a "reasonably anticipated human carcinogen" under the National Toxicology Program. Internationally, the Stockholm Convention (2001) listed PCP derivatives under Annex A, permitting restricted use in utility poles but mandating phaseouts in 152 signatory nations.

Country-specific bans further shaped usage:

- European Union : Restricted concentrations to <0.1% in consumer products (1992), citing risks of respiratory irritation and aquatic toxicity.

- India/Indonesia : Implemented total bans by 1991, citing dioxin impurities and bioaccumulation risks.

- Canada : Limited applications to pressure-treated wood under CSA O80 standards, with groundwater monitoring requirements.

These measures faced industry resistance, particularly from utilities reliant on PCP-treated poles. Nevertheless, the 2021 EPA proposal to revoke all registrations signaled a definitive shift toward alternatives like copper naphthenate.

Scientific Research Milestones and Paradigm Shifts

Scientific understanding of this compound advanced through three key phases:

Toxicity Characterization (1960s–1980s) :

Biodegradation Breakthroughs (1990s–2010s) :

Regulatory Toxicology (2020s) :

These milestones catalyzed a paradigm shift from utilization to remediation, with research now prioritizing eco-friendly degradation technologies over industrial applications.

Properties

CAS No. |

123333-54-0 |

|---|---|

Molecular Formula |

C6H2Cl5Na2O2+ |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

disodium;2,3,4,5,6-pentachlorophenolate;hydrate |

InChI |

InChI=1S/C6HCl5O.2Na.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h12H;;;1H2/q;2*+1;/p-1 |

InChI Key |

JPKIXXRGBSLUDH-UHFFFAOYSA-M |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+] |

Isomeric SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+] |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+].[Na+] |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

PENTACHLORPHENOL SODIUM SALT HYDRATE 90% |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorophenol sodium salt hydrate can be synthesized by reacting pentachlorophenol with sodium hydroxide. The reaction typically involves dissolving pentachlorophenol in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of pentachlorophenol sodium salt. The product is then crystallized and hydrated to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The industrial process involves continuous stirring and precise temperature control to maintain the reaction conditions. The final product is filtered, washed, and dried to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenol sodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinones.

Reduction: It can be reduced to form less chlorinated phenols.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Chlorinated quinones.

Reduction: Less chlorinated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide and Fungicide

- PCP sodium salt is primarily used as a herbicide and fungicide . It is effective against a variety of weeds and fungal pathogens, making it valuable in crop management. The compound acts by disrupting cellular processes in target organisms, leading to their death .

Seed Treatment

- The compound has been utilized for treating agricultural seeds, particularly for non-food crops. This application helps in protecting seeds from fungal infections during germination .

Industrial Applications

Wood Preservation

- One of the most significant uses of PCP sodium salt is in the preservation of wood . The compound prevents decay and insect damage, extending the life of wooden structures such as utility poles and railroad ties. Wood can be treated using pressure or non-pressure methods, where PCP is applied through immersion or spraying .

Cooling Tower Water Treatment

- PCP sodium salt is also used to control microbial growth in cooling tower water systems, preventing biofouling that can lead to operational inefficiencies .

Environmental Management

Disinfectant

- As a disinfectant, PCP sodium salt is effective in various settings, including wastewater treatment facilities. It helps in controlling bacterial populations and reducing pathogen levels in treated water .

Biodegradation Studies

- Research indicates that certain bacteria can biodegrade PCP sodium salt, which is crucial for environmental remediation efforts. For instance, Sphingobium chlorophenolicum has been shown to effectively degrade PCP, offering potential pathways for bioremediation of contaminated sites .

Toxicological Considerations

While PCP sodium salt has beneficial applications, it is essential to recognize its toxicity. The compound is classified as a probable human carcinogen and can cause various health issues upon exposure, including liver and kidney damage, respiratory problems, and skin irritation . Therefore, safety precautions are critical when handling this chemical.

Case Study 1: Wood Preservation Efficacy

A study conducted on the effectiveness of PCP sodium salt in wood preservation demonstrated that treated wood had significantly lower decay rates compared to untreated samples over a five-year period. The results indicated that pressure-treated wood with PCP maintained structural integrity while untreated wood showed extensive fungal damage.

Case Study 2: Agricultural Use Impact

In agricultural settings, a field trial assessed the impact of PCP sodium salt on crop yield and disease incidence. The trial showed that crops treated with PCP exhibited reduced fungal infections and higher yields compared to untreated plots, highlighting its effectiveness as a fungicide.

Mechanism of Action

Pentachlorophenol sodium salt hydrate exerts its effects primarily through the disruption of cellular processes. It uncouples oxidative phosphorylation in mitochondria, leading to a decrease in ATP production. This disruption affects various cellular functions, ultimately causing cell death. The compound targets enzymes involved in energy metabolism and disrupts the electron transport chain .

Comparison with Similar Compounds

Environmental and Regulatory Considerations

- Degradation: Pentachlorophenol sodium salt is resistant to natural degradation. Advanced oxidation processes (e.g., TAML catalysts) are required for complete mineralization .

- Regulatory Bans: Banned under the Stockholm Convention (2015) and EU regulations due to carcinogenicity and environmental persistence. Exceptions exist for pre-1989 treated wood .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing pentachlorophenol sodium salt hydrate in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting pentachlorophenol with sodium hydroxide in a polar solvent like methanol or water, followed by controlled evaporation to isolate the hydrated salt. describes a related method using lauric chloride, highlighting the need for anhydrous conditions and refluxing to ensure complete reaction. Precautions include avoiding light and heat to prevent decomposition into chlorinated phenols or carbon monoxide .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Use a combination of techniques:

- UV-Vis spectroscopy to detect characteristic absorption bands (e.g., aromatic chlorinated compounds).

- Titration with standardized acids to quantify sodium content.

- Thermogravimetric analysis (TGA) to confirm hydration levels by measuring mass loss upon heating. notes that impurities like other chlorophenates may interfere with methylene blue complexation assays, requiring cross-validation .

Q. What are the stability challenges during storage, and how can they be mitigated?

- Methodological Answer : The compound decomposes in sunlight or moist environments, releasing hydrochloric acid and chlorinated byproducts (). Store in airtight, light-resistant containers under inert gas (e.g., nitrogen). Regularly monitor pH of aqueous solutions to detect acidification, a sign of degradation .

Advanced Research Questions

Q. How can researchers resolve conflicting toxicity data in historical studies on this compound?

- Methodological Answer : Historical discrepancies may arise from impurities (e.g., dioxins) or variability in hydration states. Implement:

- High-resolution mass spectrometry (HRMS) to identify trace contaminants.

- In vitro assays (e.g., mitochondrial toxicity tests) to isolate the compound’s specific effects. emphasizes limited evidence for cumulative toxicity, necessitating dose-response studies with rigorously characterized batches .

Q. What experimental designs are optimal for studying its environmental persistence in aqueous systems?

- Methodological Answer : Simulate natural conditions using:

- Mesocosm experiments with controlled pH, temperature, and microbial activity.

- Isotopic labeling (e.g., ¹⁴C-tagged compound) to track degradation pathways. recommends Stockholm Convention protocols for monitoring chlorinated phenol byproducts, which are more persistent than the parent compound .

Q. How can decomposition products be identified and quantified during thermal analysis?

- Methodological Answer : Couple TGA with gas chromatography-mass spectrometry (GC-MS) to capture volatile degradation products like chlorophenols or carbon monoxide (). Calibrate using reference standards for chlorinated aromatics and validate with FTIR for real-time gas-phase analysis .

Data Contradiction and Validation

Q. Why do solubility values vary across literature, and how can this be addressed experimentally?

- Methodological Answer : Discrepancies arise from hydration state differences or solvent purity. Standardize protocols:

- Use USP-grade solvents ( ).

- Report temperature and humidity during solubility tests.

- Validate with nephelometry for turbidity endpoints. highlights inconsistencies in reagent-grade water affecting ionic strength .

Q. How to differentiate this compound from its anhydrous form in mixed samples?

- Methodological Answer : Employ Karl Fischer titration for precise water content measurement. Complement with powder X-ray diffraction (PXRD) to distinguish crystalline hydrate patterns from anhydrous forms. ’s approach for ferrioxalate hydrates can be adapted .

Toxicological and Safety Protocols

Q. What are the best practices for handling this compound to minimize occupational exposure?

- Methodological Answer : Follow NIOSH guidelines:

- Use fume hoods with HEPA filters during weighing or dissolution.

- Monitor airborne particulates with ICP-MS for sodium and chlorine.

- Implement biotransformation assays to assess dermal absorption risks. and stress respiratory sensitization risks, requiring PPE with full-face respirators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.